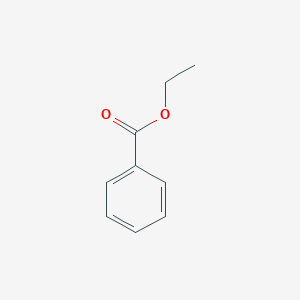

Ethyl benzoate

描述

This compound has been reported in Osmanthus fragrans, Artemisia judaica, and other organisms with data available.

This compound is found in alcoholic beverages. This compound is found in various fruits, e.g. apple, banana, sweet cherry. Also present in milk, butter, wines, black tea, bourbon vanilla and fruit brandies. This compound is a flavouring agent As with many volatile esters, this compound has a pleasant odor. It is a component of some artificial fruit flavors. This compound is the ester formed by the condensation of benzoic acid and ethanol. It is a colorless liquid that is almost insoluble in water, but miscible with most organic solvents.

Structure

3D Structure

属性

IUPAC Name |

ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQAGJQAFMTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038696 | |

| Record name | Ethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour | |

| Record name | Benzoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

75.50 °C. @ 760.00 mm Hg | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.043-1.050 | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | Ethyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-89-0 | |

| Record name | Ethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J115BRJ15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-34 °C | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl Benzoate: A Technical Guide to its Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and associated hazards of ethyl benzoate. The information is presented to support safe handling, formulation development, and risk assessment in a research and development setting. All quantitative data are summarized in tables for clarity, and standardized experimental protocols are detailed.

Physical and Chemical Properties

This compound is the ester resulting from the condensation of benzoic acid and ethanol.[1] It is a colorless liquid with a pleasant, fruity odor reminiscent of wintergreen.[2][3] This compound is a component of some artificial fruit flavors and is found naturally in fruits like apples, bananas, and cherries.[4][5] While it is miscible with most organic solvents, it is almost insoluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [3][6] |

| Molecular Weight | 150.17 g/mol | [3][7][8] |

| Boiling Point | 211–213 °C | [3][6] |

| Melting Point | -34 °C | [8][9] |

| Density | 1.045 g/mL at 25 °C | [2][8] |

| Vapor Density | 5.17 (Air = 1) | [6][8] |

| Vapor Pressure | 1 mmHg at 44 °C | [8][9] |

| Solubility in Water | 0.72 mg/mL at 25 °C | [10] |

| log P (Octanol/Water Partition Coefficient) | 2.64 | [10] |

| Refractive Index | n20/D 1.504 | [2][8] |

Hazard Information

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). It is a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract.[6][7][11]

Table 2: Hazard Data for this compound

| Hazard | Value | Source(s) |

| Flash Point | 88 °C (190.4 °F) (Closed Cup) | [6] |

| Auto-ignition Temperature | 490 °C (914 °F) | [6][9] |

| Acute Oral Toxicity (LD50, Rat) | 2100 mg/kg | [6][7] |

| Skin Irritation | Causes skin irritation | [6][12] |

| Eye Irritation | Causes serious eye irritation | [6][12] |

| Respiratory Irritation | May cause respiratory tract irritation | [7] |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | [13][14] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties and toxicological endpoints of liquid chemicals like this compound.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[15][16] Several methods are available, including the ebulliometer, dynamic method, and distillation method.[15]

Methodology (Distillation Method):

-

A sample of the liquid is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.

-

The boiling point is the temperature at which the liquid and vapor are in equilibrium under the given pressure.[17][18]

-

For complex mixtures, the initial boiling point is recorded as the temperature at which the first drop of distillate is collected.[17]

Determination of Melting Point (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[10][19][20] For pure substances, this is a sharp transition, while mixtures often melt over a range.[10]

Methodology (Capillary Method):

-

A small, powdered sample of the solidified substance is packed into a capillary tube.

-

The capillary tube is placed in a heating apparatus with a calibrated thermometer.

-

The temperature is raised slowly, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting range.[10][21]

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[2][22][23][24]

Methodology:

-

A small volume of the liquid sample is introduced into an oscillating U-tube.[24]

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

This frequency change is used to calculate the density of the sample with high precision.[23]

-

The temperature of the sample is controlled during the measurement.[23]

Determination of Flash Point (ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. The Pensky-Martens closed-cup test is a common method.[9][25][26][27]

Methodology (Pensky-Martens Closed Cup):

-

A brass test cup is filled with the sample and fitted with a lid.

-

The sample is heated and stirred at a specified rate.

-

An ignition source is periodically directed into the cup.

-

The flash point is the temperature at which a flash is observed.[25][27]

Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.[6][11][28][29][30]

Methodology:

-

The test substance is administered to a group of fasted female rats at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[29]

-

A sighting study is often performed to determine the appropriate starting dose.[11]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[6]

-

The results are used to classify the substance according to its acute oral toxicity.[6]

Acute Dermal Irritation/Corrosion Assessment (OECD Guideline 404)

This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion.[3][31][32][33]

Methodology:

-

A small amount of the test substance is applied to the shaved skin of an albino rabbit under a gauze patch.[3]

-

The patch is left in place for a specified period (typically 4 hours).

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[3]

-

The severity of the skin reactions is scored to determine the irritation potential.[3]

Acute Eye Irritation/Corrosion Assessment (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[7][8][13][34]

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit.[7]

-

The other eye remains untreated as a control.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals.[34]

-

The severity of the reactions is scored to classify the substance's eye irritation potential.[34]

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a generalized workflow for assessing the hazards of a chemical substance like this compound.

Caption: A generalized workflow for chemical hazard identification and risk assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. store.astm.org [store.astm.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - American Chemical Society [acs.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. acri.gov.tw [acri.gov.tw]

- 11. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 12. utsi.edu [utsi.edu]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. lcslaboratory.com [lcslaboratory.com]

- 18. quora.com [quora.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. laboratuar.com [laboratuar.com]

- 22. ASTM D4052 - eralytics [eralytics.com]

- 23. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 24. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 25. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 26. precisionlubrication.com [precisionlubrication.com]

- 27. shxf17.com [shxf17.com]

- 28. researchgate.net [researchgate.net]

- 29. oecd.org [oecd.org]

- 30. catalog.labcorp.com [catalog.labcorp.com]

- 31. oecd.org [oecd.org]

- 32. nucro-technics.com [nucro-technics.com]

- 33. catalog.labcorp.com [catalog.labcorp.com]

- 34. nucro-technics.com [nucro-technics.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl benzoate (C₉H₁₀O₂) is an aromatic ester widely utilized as a flavoring agent, a fragrance component, and an intermediate in organic synthesis.[1][2] A thorough understanding of its chemical structure and bonding is paramount for predicting its reactivity, physical properties, and potential interactions in complex systems, which is of critical importance in fields such as drug development and materials science. This guide provides a detailed analysis of the molecular architecture of this compound, supported by quantitative data from computational studies and spectroscopic methods. Experimental protocols for its synthesis and characterization are also detailed to provide a comprehensive resource for scientific professionals.

Chemical Structure

This compound is the ester formed from the condensation of benzoic acid and ethanol.[2] Its structure consists of a benzene ring attached to an ethyl ester functional group. The molecular formula is C₉H₁₀O₂ and its molecular weight is 150.17 g/mol .[1]

The core of the molecule is the benzene ring, a planar, aromatic system of six carbon atoms. Attached to one of the carbons of the benzene ring is the ester functional group (-COO-), which in turn is bonded to an ethyl group (-CH₂CH₃). The presence of the benzene ring and the ester group defines the chemical properties and reactivity of this compound.

Below is a visualization of the chemical structure of this compound, generated using the DOT language.

Chemical Bonding and Molecular Geometry

The bonding in this compound is characterized by a combination of covalent sigma (σ) and pi (π) bonds. The benzene ring features a delocalized π-electron system, which imparts significant stability to the molecule. The ester group contains a polarized carbonyl bond (C=O) and a C-O single bond, both of which are key to its reactivity.

Quantitative Geometric Parameters

The precise bond lengths and angles of this compound have been determined through computational chemistry studies, specifically using Density Functional Theory (DFT) with the B3LYP method and a 6-31G(d,p) basis set.[3] These calculated parameters provide a detailed picture of the molecule's geometry in the gas phase.

Table 1: Calculated Bond Lengths in this compound [3]

| Bond | Bond Length (Å) |

| C-C (in ring) | 1.392 - 1.401 |

| C-C (out of ring) | 1.490 |

| C=O | 1.213 |

| C-O (ester) | 1.355 |

| O-C (ethyl) | 1.455 |

| C-C (ethyl) | 1.523 |

| C-H (aromatic) | 1.084 - 1.087 |

| C-H (ethyl) | 1.092 - 1.096 |

Table 2: Calculated Bond Angles in this compound [3]

| Angle | Bond Angle (°) |

| C-C-C (in ring) | 119.2 - 120.7 |

| C-C=O | 124.9 |

| C-C-O (ester) | 111.4 |

| O=C-O | 123.7 |

| C-O-C (ethyl) | 116.8 |

| O-C-C (ethyl) | 107.8 |

| H-C-H (ethyl) | 108.1 - 108.9 |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. The following tables summarize key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Chemical Shifts for this compound [4]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -COOEt) | 7.90 - 7.94 | Multiplet | - |

| Aromatic (meta to -COOEt) | 7.29 - 7.38 | Multiplet | - |

| Aromatic (para to -COOEt) | 7.45 | Doublet | 7.6 |

| -O-CH₂- (ethyl) | 4.19 - 4.30 | Quartet | - |

| -CH₃ (ethyl) | 1.22 - 1.30 | Triplet | - |

Table 4: ¹³C NMR Chemical Shifts for this compound [4]

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 166.4 |

| Aromatic (C attached to -COOEt) | 130.4 |

| Aromatic (ortho C) | 129.4 |

| Aromatic (meta C) | 128.1 |

| Aromatic (para C) | 132.6 |

| -O-CH₂- (ethyl) | 60.8 |

| -CH₃ (ethyl) | 14.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 5: Key IR Absorption Bands for this compound [2]

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| C-H (aromatic) | 3067 | Stretching |

| C-H (aliphatic) | 2984 | Stretching |

| C=O (ester) | 1720 | Stretching |

| C=C (aromatic) | 1599, 1454 | Stretching |

| C-O (ester) | 1275, 1109 | Stretching |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from benzoic acid and ethanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

-

Benzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate solution (5%)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve benzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the unreacted benzoic acid and the sulfuric acid catalyst.

-

Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent (diethyl ether and excess ethanol) by distillation.

-

The remaining liquid is crude this compound, which can be further purified by fractional distillation.

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram:

Spectroscopic Characterization Protocols

¹H and ¹³C NMR:

-

Prepare a sample by dissolving a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Obtain a background spectrum of the empty sample holder (e.g., KBr plates or ATR crystal).

-

Place a small drop of liquid this compound between two KBr plates or directly onto the crystal of an ATR-FTIR spectrometer.

-

Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum to obtain a transmittance or absorbance plot.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and bonding of this compound. The combination of a planar, aromatic benzene ring and a flexible ethyl ester group results in a molecule with distinct spectroscopic signatures and well-defined geometric parameters. The quantitative data presented, derived from computational and experimental studies, offers a solid foundation for researchers and professionals in drug development and other scientific disciplines. The detailed experimental protocols for synthesis and characterization further enhance the practical utility of this guide. A thorough understanding of these fundamental aspects of this compound is crucial for its effective application and for the prediction of its behavior in various chemical and biological systems.

References

The Scent of Nature: An In-Depth Technical Guide to the Natural Occurrence of Ethyl Benzoate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl benzoate, an ester with a characteristic fruity and floral aroma, is a naturally occurring volatile organic compound found in a diverse range of plant species. Its presence contributes significantly to the scent profile of numerous flowers and the flavor of various fruits, playing a crucial role in plant-pollinator interactions and seed dispersal. For researchers in drug development and related scientific fields, understanding the natural sources, biosynthesis, and analytical methods for this compound is paramount for its potential applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathways.

Natural Occurrence of this compound in Flora

This compound has been identified as a significant component of the aromatic bouquet of numerous plants. It is particularly prevalent in the floral scents of various species and contributes to the characteristic aroma of many fruits.

Floral Presence

The emission of this compound from flowers is a key factor in attracting pollinators. Its sweet, fruity scent is a common component in the complex volatile profiles of many ornamental and wild flowers. Notable examples include lilies, where it is a dominant floral volatile, and petunias, where it contributes to the nocturnal fragrance.

Presence in Fruits

In addition to its role in floral scents, this compound is a component of the flavor and aroma of a variety of fruits. It has been detected in fruits such as guava, Andes berry, ripe kiwifruit, cranberry, apple, banana, and sweet cherry.[1][2] The concentration of this compound can vary depending on the fruit's ripeness and cultivar.

Table 1: Quantitative Data on this compound in Selected Plant Tissues

| Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Lilium 'Siberia' | Tepals (Full-opening stage) | ~120 ng/g FW/h (emission rate) | HS-SPME-GC-MS | Yue et al., 2023 |

| Andes berry (Rubus glaucus) | Fruit | 3.529e-1 µmol/L | Not specified | [1] |

| Guava (Psidium guajava) | Fruit | 3.529e-1 µmol/L | Not specified | [1] |

Biosynthesis of this compound in Plants

The formation of this compound in plants involves the esterification of benzoic acid with ethanol. This reaction is catalyzed by specific enzymes, and the availability of its precursors is tightly regulated within the plant's metabolic network.

Precursor Biosynthesis: Benzoic Acid

Benzoic acid is synthesized in plants primarily through the phenylpropanoid pathway, starting from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions, including deamination, side-chain shortening, and oxidation.

Precursor Biosynthesis: Ethanol

Ethanol is produced in plants through the fermentation pathway, which is typically associated with anaerobic conditions. However, the enzymes for ethanol biosynthesis are also present in aerobic tissues like leaves.[3] The final steps involve the decarboxylation of pyruvate to acetaldehyde, followed by the reduction of acetaldehyde to ethanol, catalyzed by pyruvate decarboxylase (PDC) and alcohol dehydrogenase (ADH), respectively.[4]

Final Esterification Step

The crucial final step in this compound synthesis is the esterification of benzoic acid with ethanol. In the flowers of Lilium 'Siberia', a BAHD acyltransferase enzyme, designated LoAAT1, has been identified as responsible for catalyzing this reaction.[5] This enzyme can also utilize other alcohols and acyl-CoAs, suggesting a potential for the synthesis of a variety of esters.

References

- 1. Welcome to FlavorDB [fsbi-db.de]

- 2. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetaldehyde and ethanol biosynthesis in leaves of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biochemical Basis of Ethanol Fermentation and Its Industrial Applications | Yan | Biological Evidence [bioscipublisher.com]

- 5. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both this compound and mthis compound in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

An In-depth Technical Guide to Ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on ethyl benzoate, a significant ester in various scientific and industrial applications. It covers its fundamental chemical identity, physical properties, synthesis protocols, and analytical methodologies, tailored for a professional audience in research and development.

Core Chemical Identity and Properties

This compound is an ester formed from the condensation of benzoic acid and ethanol.[1] It is a colorless liquid with a characteristic sweet, fruity odor, and it is miscible with most organic solvents but nearly insoluble in water.[1]

Data Summary Table

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | References |

| IUPAC Name | This compound | [1] |

| CAS Number | 93-89-0 | [1][2][3][4][5] |

| Chemical Formula | C₉H₁₀O₂ | [1][2][6][7] |

| Molecular Weight | 150.17 g/mol | [6][7] |

| Density | 1.045 g/mL at 25 °C | [8] |

| Boiling Point | 212-214 °C | [2][9] |

| Melting Point | -34 °C | [2][9] |

| Flash Point | 88 °C (closed cup) | [2][8] |

| Refractive Index | n20/D 1.504 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of benzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[10]

Materials:

-

Benzoic acid (C₇H₆O₂)

-

Ethanol (95%, C₂H₅OH)[7]

-

Diethyl ether

-

Sodium carbonate solution

-

Anhydrous calcium chloride[7]

-

Boiling chips[7]

Equipment:

-

Round-bottom flask (150 mL)[7]

-

Water-cooled reflux condenser[7]

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 150 mL round-bottom flask, combine 25.4 g of benzoic acid and 23 mL of 95% ethanol.[7]

-

Gently swirl the flask to dissolve the benzoic acid.

-

Slowly and carefully add 4.2 mL of concentrated sulfuric acid to the mixture while continuing to swirl.[7]

-

Add a few boiling chips to the flask to ensure smooth boiling.[7]

-

Attach the water-cooled reflux condenser to the flask and place the apparatus on a heating source.[7]

-

Heat the mixture to reflux for approximately 3 hours.[7]

-

After cooling, pour the reaction mixture into a separatory funnel containing 60 mL of cold water.[7]

-

Add a sodium carbonate solution in small portions to neutralize the excess acid until the mixture is slightly alkaline.[7]

-

Extract the this compound using two 30 mL portions of diethyl ether.[7]

-

Combine the ether extracts and dry them over anhydrous calcium chloride.[7]

-

Finally, purify the this compound by distillation, collecting the fraction that boils between 212-214 °C.[7][9]

Analytical Protocol: Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in various matrices, such as food and beverages.[8][12]

Sample Preparation (Example: Beverage Sample):

-

Dilute the liquid sample (e.g., soy sauce, wine) with a suitable solvent like ethanol.[8][12]

-

For solid samples, a headspace solid-phase microextraction (HS-SPME) technique may be employed to extract volatile components, including this compound.[8]

-

Centrifuge the diluted sample to remove any precipitates.[12]

-

The supernatant can then be directly injected into the GC-MS system.[12]

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic esters.

-

Mass Spectrometer: Capable of electron impact (EI) ionization and scanning a mass range that includes the characteristic ions of this compound.[8]

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Identification: this compound is identified by its retention time and the fragmentation pattern in its mass spectrum, with characteristic peaks at m/z 105, 122, 77, and 150.[13]

Visualizations

Diagrams are essential for illustrating complex relationships and workflows in a clear and concise manner.

Fischer Esterification Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound, 93-89-0 [thegoodscentscompany.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. chem.uoi.gr [chem.uoi.gr]

- 8. This compound analytical standard 93-89-0 [sigmaaldrich.com]

- 9. store.p212121.com [store.p212121.com]

- 10. quora.com [quora.com]

- 11. Microscale preparation of this compound | Class experiment | RSC Education [edu.rsc.org]

- 12. gcms.cz [gcms.cz]

- 13. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Ethyl Benzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl benzoate in various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

This compound (C₉H₁₀O₂) is an ester characterized as a colorless liquid. It is known to be almost insoluble in water but demonstrates high solubility and miscibility with a wide range of organic solvents.[1][2][3] This property makes it a versatile compound in various chemical applications, including as a flavoring agent and in fragrance formulations.[4]

Quantitative Solubility Data

The solubility of this compound in many common organic solvents is characterized by complete miscibility. For other solvents, specific quantitative data is available. The following tables summarize the available data to facilitate easy comparison.

Table 1: Miscibility of this compound in Common Organic Solvents

| Solvent | Miscibility |

| Acetone | Miscible[5] |

| Benzene | Miscible[5] |

| Benzaldehyde | Miscible[5] |

| Butanol | Miscible[5] |

| Carbon Tetrachloride | Soluble |

| Chloroform | Soluble[4] |

| Diethyl Ether | Miscible[3][5] |

| Ethanol | Miscible[5][6][7] |

| Ethyl Acetate | Soluble[4] |

| Hexane | Soluble[4] |

| Methanol | Miscible[5] |

| Mineral Oil | Soluble[3] |

| Petroleum Ether | Soluble[3] |

| Propylene Glycol | Soluble[3] |

| Toluene | Soluble |

Table 2: Quantitative Solubility of this compound in Specific Solvents

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Not Specified |

Experimental Protocols

Accurate determination of solubility is crucial for various research and development applications. The following are detailed methodologies for both qualitative and quantitative assessment of the solubility of a liquid solute like this compound in an organic solvent.

Protocol 1: Determination of Miscibility (Qualitative)

This protocol provides a straightforward method for visually determining if two liquids are miscible.

Materials:

-

Test tubes

-

Pipettes or graduated cylinders

-

This compound

-

Organic solvent of interest

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add a known volume (e.g., 2 mL) of the organic solvent.

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and invert it several times or use a vortex mixer to ensure thorough mixing.

-

Allow the mixture to stand for a few minutes and observe.

-

Observation:

-

If the resulting mixture is a single, clear liquid phase, the two liquids are considered miscible.

-

If the mixture is cloudy or separates into two distinct layers, the liquids are immiscible or partially miscible.[1]

-

A logical workflow for this qualitative determination is presented below.

Protocol 2: Shake-Flask Method for Equilibrium Solubility (Quantitative)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[8]

Materials:

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Shaker or magnetic stirrer

-

Centrifuge

-

Chemically inert syringe filter (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

This compound

-

Organic solvent of interest

-

Standard solutions of this compound of known concentrations

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in the sealed container.

-

-

Equilibration:

-

Agitate the container at a constant temperature using a shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solute from the saturated solution. This is typically achieved through centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[8]

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique such as HPLC.

-

Generate a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[8]

-

The experimental workflow for the shake-flask method is illustrated in the following diagram.

References

- 1. 溶剂混溶性表 [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound [stenutz.eu]

- 6. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl Benzoate for Undergraduate Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl benzoate, a common fragrance and flavor agent, through methods suitable for undergraduate organic chemistry laboratories. The document details three primary synthetic routes: Fischer esterification of benzoic acid, conversion of benzoyl chloride, and transesterification of mthis compound. Each method is presented with detailed experimental protocols, quantitative data for comparison, and visualizations to aid in understanding the underlying chemical principles and laboratory workflows.

Fischer Esterification of Benzoic Acid and Ethanol

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This equilibrium-controlled reaction is a staple in undergraduate organic chemistry curricula due to its illustrative nature of fundamental chemical principles.[2]

Reaction Mechanism and Workflow

The reaction proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. Subsequent dehydration and deprotonation yield the ester and water.

Caption: Fischer Esterification: Reaction Mechanism and Experimental Workflow.

Experimental Protocol

This protocol is adapted from typical undergraduate organic chemistry laboratory manuals.[1][2]

Materials:

-

Benzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Diethyl ether or dichloromethane

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

To a 100 mL round-bottom flask, add 10.0 g of benzoic acid and 25 mL of absolute ethanol.

-

Carefully add 3 mL of concentrated sulfuric acid to the flask while swirling.

-

Add a few boiling chips and assemble a reflux apparatus.

-

Heat the mixture to a gentle reflux for 1-1.5 hours.[2]

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.

-

Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.

-

Extract the aqueous layer with two 25 mL portions of diethyl ether.

-

Combine the organic layers and wash with 25 mL of 5% sodium bicarbonate solution. Caution: CO2 evolution will cause pressure buildup. Vent the separatory funnel frequently.

-

Wash the organic layer with 25 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried organic layer into a clean, dry round-bottom flask.

-

Purify the crude this compound by simple distillation, collecting the fraction boiling at approximately 211-213 °C.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 60-85% | [3] |

| Reaction Time | 1 - 3 hours | [1][2] |

| Boiling Point | 212 °C | [1] |

Synthesis from Benzoyl Chloride (Schotten-Baumann Reaction)

The reaction of an acid chloride with an alcohol in the presence of a base to form an ester is a variation of the Schotten-Baumann reaction.[4] This method is often faster and can be performed at lower temperatures than Fischer esterification.

Reaction Mechanism and Workflow

The highly reactive benzoyl chloride readily undergoes nucleophilic acyl substitution with ethanol. The base, typically pyridine or aqueous sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Schotten-Baumann Reaction: Mechanism and Experimental Workflow.

Experimental Protocol

Materials:

-

Benzoyl chloride

-

Ethanol

-

Pyridine or 10% Sodium hydroxide solution

-

Diethyl ether or dichloromethane

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Erlenmeyer flask, separatory funnel, distillation apparatus

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 5 mL of ethanol in 25 mL of diethyl ether.

-

Add 5 mL of pyridine to the solution and cool the flask in an ice bath.

-

Slowly add 7.0 g (5.8 mL) of benzoyl chloride dropwise with constant swirling.

-

After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes with occasional swirling.

-

Transfer the reaction mixture to a separatory funnel and wash with 25 mL of water.

-

Wash the organic layer with 25 mL of dilute hydrochloric acid to remove pyridine.

-

Wash with 25 mL of saturated sodium bicarbonate solution.

-

Wash with 25 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried solution and purify by simple distillation.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 63-75% | [5] |

| Reaction Time | 0.5 - 1 hour | |

| Boiling Point | 212 °C | [1] |

Transesterification of Mthis compound

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium reaction can be catalyzed by either an acid or a base. To drive the reaction towards the desired product, a large excess of the new alcohol is typically used.

Reaction Mechanism and Workflow

In an acid-catalyzed transesterification, the mechanism is analogous to Fischer esterification. Under basic conditions, the alkoxide of the new alcohol acts as the nucleophile.

Caption: Transesterification: Reaction Mechanism and Experimental Workflow.

Experimental Protocol (Acid-Catalyzed)

Materials:

-

Mthis compound

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask, reflux condenser, distillation apparatus

Procedure:

-

In a 100 mL round-bottom flask, combine 13.6 g (12.5 mL) of mthis compound and 50 mL of absolute ethanol.

-

Carefully add 1 mL of concentrated sulfuric acid.

-

Add boiling chips and reflux the mixture for 2-3 hours.

-

Allow the mixture to cool and then neutralize the catalyst by adding sodium carbonate solution until the effervescence ceases.

-

Remove the excess ethanol and the methanol byproduct by simple distillation.

-

Transfer the residue to a separatory funnel and wash with 30 mL of water.

-

Extract the aqueous layer with two 20 mL portions of diethyl ether.

-

Combine the organic layers and wash with 20 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried solution and purify by fractional distillation to separate the this compound from any unreacted mthis compound.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | Moderate to High (dependent on equilibrium) | |

| Reaction Time | 2 - 4 hours | |

| Boiling Point | 212 °C | [1] |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for the ester functional group and the aromatic ring.

-

C=O stretch (ester): Strong absorption around 1720 cm⁻¹[6]

-

C-O stretch (ester): Two bands in the region of 1300-1000 cm⁻¹[6]

-

=C-H stretch (aromatic): Absorptions above 3000 cm⁻¹

-

C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 8.0-8.1 ppm (doublet of doublets, 2H): Aromatic protons ortho to the ester group.

-

δ 7.3-7.6 ppm (multiplet, 3H): Aromatic protons meta and para to the ester group.

-

δ 4.4 ppm (quartet, 2H): Methylene protons (-OCH₂CH₃).

-

δ 1.4 ppm (triplet, 3H): Methyl protons (-OCH₂CH₃).

-

δ 166.5 ppm: Carbonyl carbon (C=O).

-

δ 128-133 ppm: Aromatic carbons.

-

δ 61.1 ppm: Methylene carbon (-OCH₂).

-

δ 14.3 ppm: Methyl carbon (-CH₃).

Safety Considerations

-

Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent.[10][11][12][13][14] Causes severe burns on contact with skin and eyes.[10][11][12][13][14] Reacts exothermically with water. Always add acid to water, never the reverse. Handle with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Benzoyl Chloride: Corrosive, a lachrymator (causes tearing), and moisture-sensitive.[15][16][17][18] It is harmful if swallowed, inhaled, or absorbed through the skin.[15][16] The reaction with water produces hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood.

-

Organic Solvents (Ethanol, Diethyl Ether, Dichloromethane): Flammable and volatile. Keep away from open flames and ignition sources. Use in a well-ventilated area.

-

General Precautions: Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing these experiments. Be familiar with the location and use of safety equipment such as fire extinguishers, safety showers, and eyewash stations.

References

- 1. chem.uoi.gr [chem.uoi.gr]

- 2. scribd.com [scribd.com]

- 3. Fischer Esterification: Synthesizing Mthis compound from Benzoic Acid — Adam Cap [adamcap.com]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(93-89-0) 1H NMR [m.chemicalbook.com]

- 9. brainly.com [brainly.com]

- 10. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 11. icheme.org [icheme.org]

- 12. teck.com [teck.com]

- 13. ehs.com [ehs.com]

- 14. CCOHS: Sulfuric Acid [ccohs.ca]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. cdn.lasec.co.za [cdn.lasec.co.za]

- 17. carlroth.com [carlroth.com]

- 18. carlroth.com:443 [carlroth.com:443]

Unveiling the Essence: A Technical Guide to the Discovery and History of Ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl benzoate, a seemingly simple ester, possesses a rich history intertwined with the foundational principles of organic chemistry. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis, and its metabolic fate. By delving into historical experimental protocols, presenting key quantitative data, and mapping its biological transformation, this document serves as a comprehensive resource for professionals in the scientific community. The content herein illuminates the journey of this compound from its early characterization to its modern applications, offering a deeper understanding of this versatile compound.

Introduction

This compound (C₉H₁₀O₂) is the ester formed from the condensation of benzoic acid and ethanol. It is a colorless liquid with a characteristic sweet, fruity, and slightly medicinal aroma, reminiscent of wintergreen or cherry. This aromatic compound is found naturally in various fruits such as apples, bananas, and cherries and is a component of some fragrances and artificial fruit flavors.[1] Industrially, it finds application as a flavoring agent, a fragrance component in perfumes and cosmetics, and as a solvent.[2][3] While its modern uses are well-documented, its historical discovery and the development of its synthesis provide a fascinating glimpse into the evolution of organic chemistry.

Discovery and Historical Context

While the exact date and individual credited with the first synthesis of this compound remain elusive in readily available literature, it is known to have been characterized by the late 19th century.[1] The broader context of its discovery lies in the systematic study of esters and the esterification reaction.

A pivotal moment in the history of ester synthesis was the work of French chemist Marcellin Berthelot and his student Léon Péan de Saint-Gilles in 1862. They conducted extensive studies on the reaction between acids and alcohols to form esters, establishing that the reaction is a reversible equilibrium.[4] Their meticulous work laid the groundwork for understanding the principles governing ester formation, a critical step towards the controlled synthesis of specific esters like this compound.

The most significant advancement in the practical synthesis of esters, including this compound, came in 1895 with the work of German chemists Emil Fischer and Arthur Speier. They discovered that the esterification of carboxylic acids with alcohols is efficiently catalyzed by a small amount of a strong acid, such as hydrochloric or sulfuric acid.[5][6] This method, now famously known as the Fischer-Speier esterification, became the standard for ester synthesis due to its simplicity and effectiveness.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a chemical entity requires a thorough characterization of its physical and spectroscopic properties. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | |

| Molar Mass | 150.177 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Sweet, fruity, wintergreen, cherry, grape | |

| Density | 1.050 g/cm³ | |

| Melting Point | -34 °C | |

| Boiling Point | 211-213 °C | |

| Solubility in Water | 0.72 mg/mL | |

| log P (Octanol/Water Partition Coefficient) | 2.64 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (Proton NMR) | Aromatic protons: ~7.3-8.0 ppm (multiplets); Methylene protons (-CH₂-): ~4.4 ppm (quartet); Methyl protons (-CH₃): ~1.4 ppm (triplet) | |

| ¹³C NMR (Carbon NMR) | Carbonyl carbon: ~166 ppm; Aromatic carbons: ~128-133 ppm; Methylene carbon (-CH₂-): ~61 ppm; Methyl carbon (-CH₃): ~14 ppm | (General textbook values) |

| Infrared (IR) Spectroscopy | C=O stretch: ~1720 cm⁻¹; C-O stretch: ~1270 cm⁻¹ and ~1100 cm⁻¹; Aromatic C-H stretch: ~3060 cm⁻¹ | (General textbook values) |

| Mass Spectrometry (MS) | Molecular ion (M⁺): m/z = 150; Key fragments: m/z = 122 (M - C₂H₄), m/z = 105 (C₆H₅CO⁺), m/z = 77 (C₆H₅⁺) | (General textbook values) |

Experimental Protocols

The synthesis of this compound has been a staple in organic chemistry education and research for over a century. The following sections provide a detailed look at the historical and modern experimental procedures.

Historical Synthesis: The Fischer-Speier Esterification (1895)

While the full text of the original 1895 publication by Fischer and Speier in Berichte der deutschen chemischen Gesellschaft is not readily accessible for direct quotation of the this compound synthesis, the general method they described for the esterification of various carboxylic acids with ethanol in the presence of an acid catalyst would have been as follows. It is important to note that this is a generalized reconstruction based on their described methodology.

Objective: To synthesize this compound from benzoic acid and ethanol using a catalytic amount of hydrochloric acid.

Reagents:

-

Benzoic acid

-

Absolute ethanol

-

Concentrated hydrochloric acid

Hypothetical Procedure based on Fischer and Speier's work:

-

A mixture of benzoic acid and a large excess of absolute ethanol would be prepared in a flask.

-

A small quantity of concentrated hydrochloric acid would be added as the catalyst.

-

The mixture would then be heated under reflux for several hours. The use of a reflux condenser was crucial to prevent the loss of the volatile ethanol.

-

After the reaction was deemed complete, the excess ethanol would be removed by distillation.

-

The remaining mixture would be diluted with water, causing the water-insoluble this compound to separate as an oily layer.

-

The crude this compound would be separated and washed with a dilute solution of sodium carbonate to remove any unreacted benzoic acid and the hydrochloric acid catalyst.

-

A final wash with water would be performed.

-

The product would be dried using a suitable drying agent, such as anhydrous calcium chloride.

-

The final purification would be achieved by distillation to obtain pure this compound.

Logical Workflow of the Fischer-Speier Esterification:

Caption: Fischer-Speier Esterification Workflow

Modern Laboratory Synthesis of this compound

Modern protocols for the synthesis of this compound are largely based on the Fischer-Speier method, with some refinements for safety and efficiency.

Objective: To prepare and purify this compound by the acid-catalyzed esterification of benzoic acid with ethanol.

Reagents and Equipment:

-

Benzoic acid (e.g., 10.0 g)

-

Ethanol (95% or absolute, e.g., 25 mL)

-

Concentrated sulfuric acid (catalyst, e.g., 1-2 mL)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (drying agent)

-

Diethyl ether (for extraction)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid and ethanol. Swirl to dissolve.

-

Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the mixture while swirling.

-

Reflux: Add a few boiling chips and assemble a reflux apparatus. Heat the mixture to a gentle reflux for approximately 1-2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with brine.

-

-

Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate. Swirl and let it stand until the liquid is clear.

-

Purification: Decant or filter the dried organic solution into a distillation flask. Remove the diethyl ether by simple distillation. Then, distill the remaining liquid to collect the pure this compound fraction (boiling point ~212 °C).

Signaling and Metabolic Pathways

This compound itself is not known to directly participate in specific cell signaling pathways in the manner of a signaling molecule or ligand. Its primary biological significance lies in its metabolism, which transforms it into compounds that are part of established biochemical pathways. The metabolic fate of this compound is a detoxification process aimed at increasing its water solubility to facilitate excretion.

The metabolism of this compound proceeds in two main phases:

-

Phase I: Hydrolysis: The ester bond of this compound is hydrolyzed by carboxylesterases, primarily in the liver, to yield benzoic acid and ethanol.[6] This is a crucial initial step as it breaks down the ester into its constituent acid and alcohol.

-

Phase II: Conjugation: The resulting benzoic acid undergoes conjugation with the amino acid glycine. This reaction, catalyzed by the enzyme glycine N-acyltransferase, forms N-benzoylglycine, more commonly known as hippuric acid.[7][8] This conjugation significantly increases the water solubility of the molecule. Hippuric acid is then efficiently eliminated from the body via the urine.[7] The ethanol produced is metabolized through the alcohol dehydrogenase pathway.

Metabolic Pathway of this compound:

Caption: Metabolic Fate of this compound

Conclusion

This compound, a compound appreciated for its pleasant aroma and flavor, holds a significant place in the history of organic chemistry. Its synthesis, particularly through the Fischer-Speier esterification, exemplifies a foundational reaction that has been a cornerstone of organic synthesis for over a century. While not a direct participant in cellular signaling, its metabolic pathway, leading to the formation and excretion of hippuric acid, illustrates a classic detoxification route for xenobiotic compounds. This technical guide has provided a comprehensive overview of the discovery, historical and modern synthesis, and biological processing of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The continued study of such seemingly simple molecules often reveals deeper connections to the fundamental principles of chemistry and biology.

References

- 1. technopharmchem.com [technopharmchem.com]

- 2. globalconference.info [globalconference.info]

- 3. researchgate.net [researchgate.net]

- 4. ewg.org [ewg.org]

- 5. aksci.com [aksci.com]

- 6. This compound | 93-89-0 | Benchchem [benchchem.com]

- 7. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]

- 8. Hippuric acid - Wikipedia [en.wikipedia.org]

Ethyl benzoate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Ethyl Benzoate

This compound (CAS No. 93-89-0) is an ester formed from the condensation of benzoic acid and ethanol.[1] It is a colorless liquid with a fruity odor, utilized as a flavoring agent, a component in fragrances, and a solvent in organic synthesis.[2][3] This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its safe handling and use in experimental and manufacturing settings.

| Property | Value | Source |

| Molecular Formula | C9H10O2 | [2][4][5] |

| Molar Mass | 150.17 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Fruity, sweet, wintergreen-like | [1][2] |

| Melting Point | -34 °C (-29 °F) | [1][2][3] |

| Boiling Point | 211-213 °C (412-415 °F) | [1][2][5] |

| Flash Point | 82-88 °C (180-190.4 °F) (closed cup) | [5][6] |

| Density | 1.045 - 1.050 g/cm³ at 25 °C | [1][2][7] |

| Vapor Pressure | 0.267 mmHg at 25 °C | [6] |

| Vapor Density | 5.17 (Air = 1) | [2][5] |

| Water Solubility | Insoluble / 0.72 mg/mL | [1][2][3] |

| Solubility | Miscible with most organic solvents | [1][2][3] |

| log P (n-octanol/water) | 2.64 | [1][3][6] |

| Auto-ignition Temp. | 490 °C (914 °F) | [5] |

Toxicological Data

Toxicological data is essential for assessing the potential health hazards associated with exposure to this compound. The primary acute toxicity value available is the oral LD50 in rats.

| Parameter | Value | Species | Remarks |

| Acute Oral Toxicity (LD50) | 2100 mg/kg | Rat | Behavioral effects (muscle weakness), respiratory issues (dyspnea), and effects on skin/hair were observed.[4][5][8] |

| Dermal Toxicity (LD50) | Non-toxic | Rabbit | [6] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

-

GHS Classification: According to some safety data sheets, this compound is classified as a Category 4 Flammable liquid and a Category 2 Aquatic Hazard (acute and chronic).[7][8] However, many suppliers report that the chemical does not meet the criteria for GHS hazard classification.[3]

-

Potential Health Effects:

The following diagram illustrates the GHS classification and the corresponding hazard communication elements for this compound where a hazard has been identified.

Caption: GHS Hazard Communication for this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9]

-

Skin Contact: Immediately flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing.[6][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][9]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[4][10][11]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water.[6]

-

Hazards from Combustion: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[5][10]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[5][6]

Handling and Storage

-

Handling: Wear appropriate personal protective equipment. Avoid contact with eyes, skin, and clothing. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames. Ground all equipment containing the material.[5][10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10] Store away from incompatible materials such as strong oxidizing agents.[6][9]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in safety data sheets are not typically provided. The LD50 value of 2100 mg/kg in rats was likely determined following a standardized protocol, such as the OECD Guideline for the Testing of Chemicals, Section 4, No. 401 ("Acute Oral Toxicity") or No. 420 ("Acute Oral Toxicity - Fixed Dose Procedure").

These protocols generally involve:

-

Animal Selection: Using a specific strain of laboratory rats (e.g., Wistar or Sprague-Dawley), fasted before administration.

-

Dose Administration: Administering the substance (this compound) orally via gavage at various dose levels to different groups of animals.

-

Observation: Observing the animals for a set period (typically 14 days) for signs of toxicity and mortality.

-

Data Analysis: Using statistical methods to calculate the LD50, which is the dose estimated to be lethal to 50% of the tested animals.

Chemical Safety Assessment Workflow

The safety data provided in an SDS is part of a broader chemical safety assessment process. This workflow ensures that chemical risks are systematically evaluated and managed.

Caption: General workflow for a chemical safety assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. directpcw.com [directpcw.com]

- 7. aksci.com [aksci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. technopharmchem.com [technopharmchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chembk.com [chembk.com]

Methodological & Application

Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract